

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Akuammiline

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Compound of Interest

Compound Name: *Akuammiline*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of **Akuammiline**, a monoterpenoid indole alkaloid. The information presented herein is intended to support research, discovery, and development activities involving this complex natural product. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide outlines detailed experimental protocols for the determination of key physicochemical parameters and includes visualizations of the biosynthetic pathway and a general experimental workflow for its isolation.

Physicochemical Properties of Akuammiline

Akuammiline is a structurally intricate alkaloid with the chemical formula $C_{23}H_{26}N_2O_4$ ^[1]. A summary of its key physicochemical properties is presented in Table 1. It is important to note that while some properties have been computationally predicted, experimental data for others, such as melting and boiling points, are not readily available in the public domain and would require experimental determination.

Property	Value	Source
IUPAC Name	methyl (1S,10S,12S,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.0 ¹ , ⁹ .0 ² , ⁷ .0 ¹⁰ , ¹⁵]octadeca-2,4,6,8-tetraene-18-carboxylate	PubChem[2]
CAS Number	1897-26-3	Guidechem[3], Tocris[4]
Chemical Formula	C23H26N2O4	PubChem[2], Biopurify[1]
Molecular Weight	394.5 g/mol	PubChem[2]
Physical Description	Powder	Biopurify[1]
Melting Point	Data not available	
Boiling Point	Data not available	
pKa (Predicted)	5.35 ± 0.40	Guidechem[3], (16R)-17-Acetoxyakuammilan-16-carboxylic acid methyl ester ... [5]
XLogP3-AA (Predicted)	1.5	PubChem[2]
Hydrogen Bond Donor Count	0 (Computed)	PubChem[2]
Hydrogen Bond Acceptor Count	6 (Computed)	PubChem[2]
Rotatable Bond Count	4 (Computed)	PubChem[2]

Solubility Profile of Akuammiline

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. Based on available data, **Akuammiline** is qualitatively described as soluble in several organic solvents. Quantitative solubility data, however, is not extensively reported and would need to be determined experimentally.

Solvent	Solubility	Source
Water	Insoluble (implied)	Biopurify[1]
Chloroform	Soluble	Guidechem[3], Acide bleu 80[6]
Dichloromethane	Soluble	Guidechem[3], Acide bleu 80[6]
Ethyl Acetate	Soluble	Guidechem[3], Acide bleu 80[6]
Dimethyl Sulfoxide (DMSO)	Soluble	Guidechem[3], Acide bleu 80[6]
Acetone	Soluble	Guidechem[3], Acide bleu 80[6]

Experimental Protocols

To facilitate further research and characterization of **Akuammiline**, this section provides detailed methodologies for the experimental determination of its key physicochemical properties.

Determination of Melting Point

The melting point of a solid crystalline substance is a fundamental physical property indicative of its purity. The capillary method is a standard technique for its determination.

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** A small amount of dry **Akuammiline** powder is finely ground using a mortar and pestle.
- **Capillary Loading:** The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
- **Measurement:** The loaded capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as this range.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.

Apparatus:

- Vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

- Volumetric flasks and pipettes

Procedure:

- **Sample Preparation:** An excess amount of **Akuammiline** is added to a vial containing a known volume of purified water (or other aqueous buffer). The excess solid ensures that a saturated solution is achieved.
- **Equilibration:** The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The samples are agitated for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
- **Phase Separation:** After equilibration, the vials are allowed to stand to permit the undissolved solid to settle. The samples are then centrifuged to pellet any remaining suspended particles.
- **Sample Analysis:** A known volume of the clear supernatant is carefully withdrawn and diluted with an appropriate solvent. The concentration of dissolved **Akuammiline** in the diluted sample is then quantified using a validated HPLC method.
- **Calculation:** The solubility is calculated from the measured concentration in the saturated supernatant and is typically expressed in units of mg/mL or µg/mL.

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like an alkaloid, it reflects the equilibrium of its protonated and unprotonated forms.

Apparatus:

- pH meter with a calibrated electrode
- Automatic titrator or a burette
- Stir plate and stir bar
- Beaker or titration vessel

- Standardized acidic titrant (e.g., 0.1 M HCl)

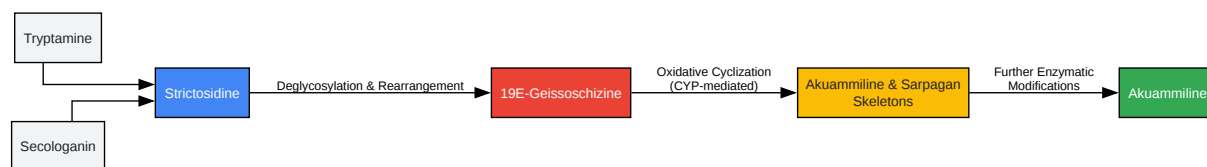
Procedure:

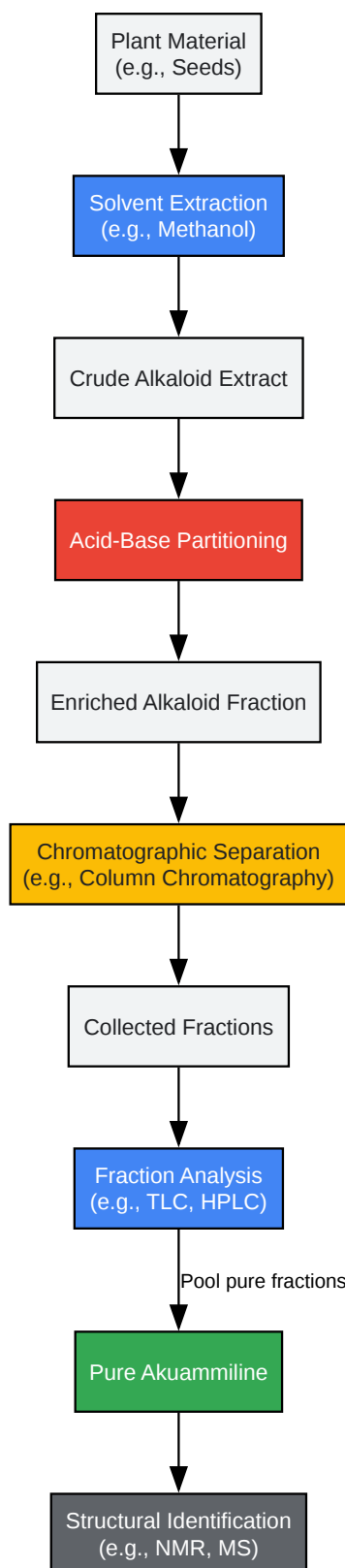
- **Solution Preparation:** A known amount of **Akuammiline** is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if necessary to ensure solubility).
- **Titration Setup:** The solution is placed in the titration vessel with a stir bar, and the calibrated pH electrode is immersed in the solution.
- **Titration:** The standardized HCl solution is added in small, precise increments.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the **Akuammiline** has been neutralized.

Visualizations

Biosynthetic Pathway of Akuammiline Alkaloids

The following diagram illustrates the general biosynthetic pathway leading to the formation of **Akuammiline** and related alkaloids, starting from the central precursor, strictosidine.





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